![molecular formula C23H19NO3 B2739757 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one CAS No. 879926-82-6](/img/no-structure.png)
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one, also known as Compound 1, is a synthetic compound with potential pharmacological applications. It belongs to the family of chromenone derivatives and has been extensively studied for its various biological activities.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on chromen-4-one derivatives has revealed their potential antimicrobial properties. For instance, certain chromen-4-one compounds have been synthesized and shown to exhibit favorable antimicrobial activities, including bactericidal and fungicidal effects, as evidenced by their inhibition zones and minimum inhibitory concentration (MIC) values comparable to reference antimicrobial agents (Okasha et al., 2022). Additionally, studies on novel polystyrene-supported catalysts used in the synthesis of Warfarin analogues, which share a core chromen-2-one structure, indicate high conversion yields and potential application in green chemistry (Alonzi et al., 2014).
Anticancer Activity
Chromen-4-one derivatives have also been investigated for their anticancer properties. The design, synthesis, and evaluation of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs revealed that certain derivatives exhibit significant cytotoxic activity against a range of cancer cell lines. Substitutions on nitrogen were found critical to antitumor potency, highlighting the importance of structural modifications in enhancing therapeutic efficacy (Dong et al., 2010).
Material Science and Photovoltaic Applications
In the realm of material science, chromen-4-one-based organic dyes have been tested as photosensitizers in solar cells. Experimental and computational studies on derivatives like 6,7-dihydroxy-8-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one explored their electronic and photovoltaic properties. These studies revealed that structural modifications can significantly reduce the energy gap, produce a redshift, and enhance light-capturing and electron injection capabilities, thereby improving photoelectric conversion efficiency (Gad et al., 2020).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one involves the condensation of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized with salicylaldehyde to yield the chromenone product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-methylphenylhydrazine", "salicylaldehyde", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 equiv) and 4-methylphenylhydrazine (1.2 equiv) in ethanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 2 hours to form the corresponding hydrazone.", "Step 2: Acidify the reaction mixture with hydrochloric acid and filter the resulting solid. Wash the solid with water and dry it to obtain the hydrazone intermediate.", "Step 3: Dissolve the hydrazone intermediate in ethanol and add salicylaldehyde (1.2 equiv). Heat the mixture under reflux for 4 hours to cyclize the hydrazone and form the chromenone product.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with water and dry it to obtain the final product." ] } | |
Numéro CAS |
879926-82-6 |
Formule moléculaire |
C23H19NO3 |
Poids moléculaire |
357.409 |
Nom IUPAC |
3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one |
InChI |
InChI=1S/C23H19NO3/c1-15-3-7-17(8-4-15)24-18-9-12-20-22(13-18)27-14-21(23(20)25)16-5-10-19(26-2)11-6-16/h3-14,24H,1-2H3 |
Clé InChI |
UUWPJMSSVQMRIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2739674.png)
![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)
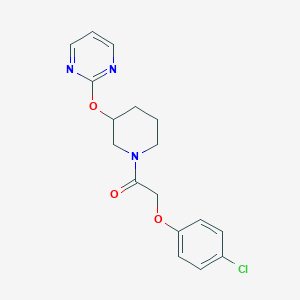
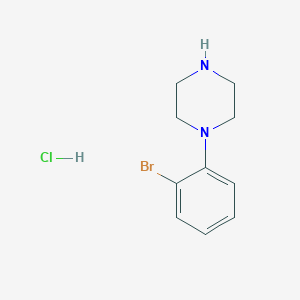
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2739680.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739681.png)
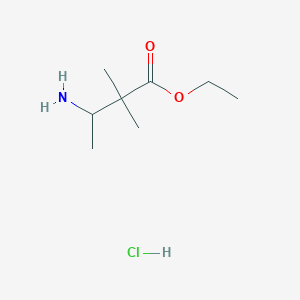


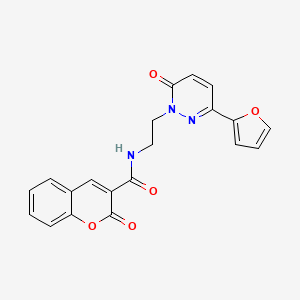
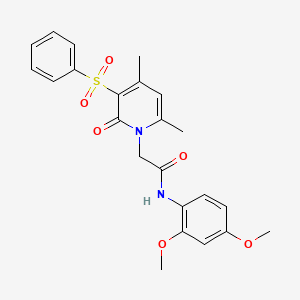

![4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2739694.png)
![N1-benzyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2739697.png)